4-(chloromethyl)-2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole hydrochloride
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Overview
Description
4-(Chloromethyl)-2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole hydrochloride is a chemical compound belonging to the thiazole class of heterocyclic aromatic organic compounds Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(chloromethyl)-2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole hydrochloride typically involves the following steps:
Formation of 1-methyl-1H-pyrazol-4-yl group: : This can be achieved through the reaction of hydrazine with acetylacetone in the presence of a suitable catalyst.
Introduction of the thiazole ring: : The thiazole ring is formed by cyclization of the appropriate precursor, often involving a reaction with thiourea.
Chloromethylation: : The chloromethyl group is introduced using chloromethyl methyl ether or formaldehyde and hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)-2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the thiazole ring to its corresponding sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: : Substitution reactions at the chloromethyl group can introduce various functional groups, such as amines or alcohols.
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and sodium hypochlorite.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Reagents such as ammonia, primary amines, and alcohols are used for substitution reactions.
Oxidation: : Thiazole sulfoxide and sulfone derivatives.
Reduction: : Thiazolidine derivatives.
Substitution: : Aminomethyl and hydroxymethyl derivatives.
Scientific Research Applications
4-(Chloromethyl)-2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole hydrochloride has several applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: : It is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: : The compound is utilized in the production of various chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism by which 4-(chloromethyl)-2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the inhibition or activation of specific pathways. The exact molecular targets and pathways involved would depend on the biological context in which the compound is used.
Comparison with Similar Compounds
4-(Chloromethyl)-2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole hydrochloride is unique due to its specific structural features, such as the presence of the chloromethyl group and the 1-methyl-1H-pyrazol-4-yl moiety. Similar compounds include:
4-(chloromethyl)-2-(1H-pyrazol-4-yl)-1,3-thiazole hydrochloride: : Lacks the methyl group on the pyrazole ring.
2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole hydrochloride: : Lacks the chloromethyl group.
4-(chloromethyl)-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole hydrochloride: : Different position of the methyl group on the pyrazole ring.
Properties
IUPAC Name |
4-(chloromethyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3S.ClH/c1-12-4-6(3-10-12)8-11-7(2-9)5-13-8;/h3-5H,2H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFUAJWZSJIATE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC(=CS2)CCl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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